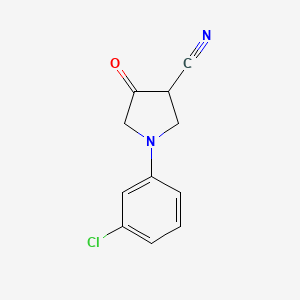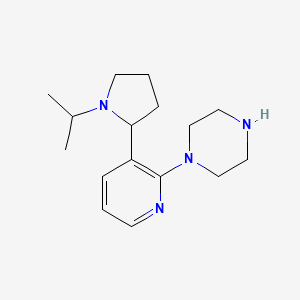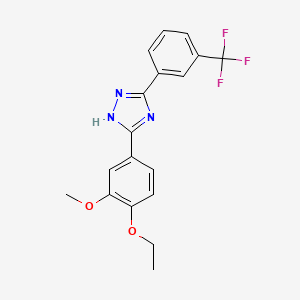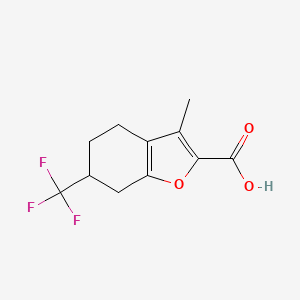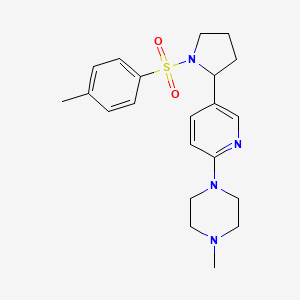
1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridine and a tosylpyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multiple steps:
Formation of the Tosylpyrrolidine Moiety: This can be achieved by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine Derivative: The tosylpyrrolidine is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Piperazine Ring: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative is reacted with 1-methylpiperazine under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperidine
- 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine
Uniqueness: 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific substitution pattern and the presence of both piperazine and tosylpyrrolidine moieties. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C21H28N4O2S |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-methyl-4-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]piperazine |
InChI |
InChI=1S/C21H28N4O2S/c1-17-5-8-19(9-6-17)28(26,27)25-11-3-4-20(25)18-7-10-21(22-16-18)24-14-12-23(2)13-15-24/h5-10,16,20H,3-4,11-15H2,1-2H3 |
InChI-Schlüssel |
PQHUSTOYYHCGAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


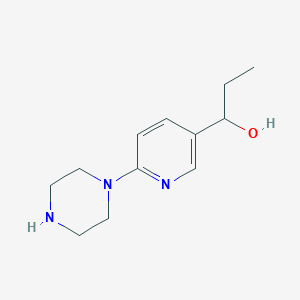
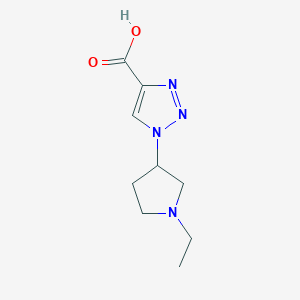

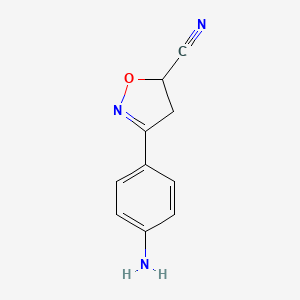
![3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058427.png)
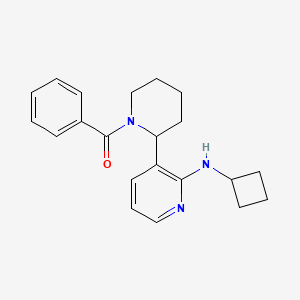
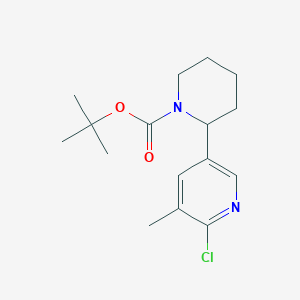
![2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15058442.png)
![6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058454.png)
